azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

Description

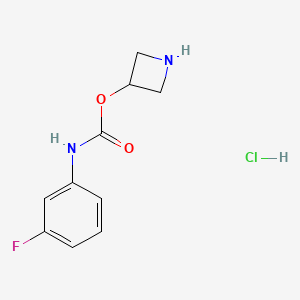

Chemical Structure and Nomenclature

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride (CAS: 1803608-47-0) is a heterocyclic organic compound with the molecular formula C₁₀H₁₂ClFN₂O₂ and a molecular weight of 246.666 g/mol . Its IUPAC name, azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride, reflects its structural components:

- An azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom).

- A carbamate group (-OCONH-) linking the azetidine’s nitrogen to a 3-fluorophenyl substituent.

- A hydrochloride salt counterion, enhancing solubility and stability.

The compound’s planar azetidine ring exhibits ring strain (approximately 25–30 kcal/mol), which influences its reactivity. The fluorine atom at the phenyl group’s meta-position introduces steric and electronic effects, while the carbamate group provides hydrogen-bonding capabilities.

Structural Features Table

| Feature | Description |

|---|---|

| Core heterocycle | Azetidine (C₃H₆N) |

| Substituents | 3-Fluorophenyl, carbamate |

| Counterion | Hydrochloride |

| Stereochemistry | Achiral due to symmetrical substitution on azetidine ring |

Molecular Characteristics and Classification

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride belongs to three key chemical classes:

- Heterocyclic amines : The azetidine ring classifies it as a strained secondary amine.

- Carbamates : The -OCONH- group links the heterocycle to the aromatic moiety, a common motif in bioactive molecules.

- Aryl fluorides : The 3-fluorophenyl group enhances metabolic stability and lipophilicity, a strategy widely used in medicinal chemistry.

Key Functional Groups and Properties

- Azetidine : Contributes basic character (pKa ~7–9) due to the lone pair on nitrogen, though protonation by HCl lowers basicity in the salt form.

- Carbamate : Acts as a hydrogen-bond acceptor , influencing solubility and intermolecular interactions.

- Fluorine : Introduces electron-withdrawing effects (-I), polarizing the phenyl ring and directing electrophilic substitution to the para-position.

Historical Context in Heterocyclic Chemistry

Azetidines have gained prominence since the mid-20th century as synthetic targets due to their ring strain and utility in drug discovery. Early synthesis methods, such as the reduction of β-lactams (azetidinones), were limited by low yields. Breakthroughs like Couty’s azetidine synthesis (1990s) enabled efficient access to enantiopure derivatives via β-amino alcohol cyclization.

The incorporation of fluorinated aryl groups emerged in the 2000s, driven by the need for metabolically stable pharmacophores. This compound’s design likely draws from analogs like ezetimibe , an azetidinone-based cholesterol absorption inhibitor, where fluorine improves bioavailability. Recent applications span polymer science (as monomers) and catalysis (as chiral ligands).

Physicochemical Constants and Parameters

Physicochemical Profile Table

Spectroscopic Data

Propriétés

IUPAC Name |

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDFXBPLQRJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride typically involves the reaction of azetidine with 3-fluorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced azetidine derivatives.

Substitution: Formation of substituted azetidine derivatives

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is primarily recognized for its potential therapeutic applications. It serves as a building block for the synthesis of various bioactive compounds, particularly those targeting neurological disorders and pain management.

Pain Management and Neurological Disorders

Recent studies have indicated that azetidine derivatives can act as analogues of known pain medications, such as Meperidine. These compounds exhibit promising activity against pain pathways, making them candidates for further development in analgesic therapies .

Case Study: Synthesis of Analgesic Compounds

A study highlighted the synthesis of azetidine derivatives through Pd-catalyzed cross-coupling reactions, which resulted in compounds with enhanced analgesic properties compared to their predecessors. The yields of these reactions were reported to be between 60% and 75%, demonstrating the efficiency of azetidine derivatives in drug development .

Organic Synthesis Applications

The unique structural characteristics of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride make it an attractive candidate for various synthetic methodologies.

Building Blocks for Peptides

Azetidine derivatives are utilized as building blocks in peptide synthesis, particularly in the formation of constrained peptides that mimic natural structures. This application is crucial for developing peptide-based therapeutics .

Data Table: Synthesis Yields of Azetidine Derivatives

| Compound Type | Yield (%) |

|---|---|

| Azetidine-based Peptides | 65-80 |

| Analgesic Derivatives | 60-75 |

| Heterocyclic Compounds | 55-70 |

Biochemical Applications

In biochemical research, azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is employed as an organic buffer and reagent in various biological assays.

Organic Buffer in Biochemistry

The compound serves as a versatile organic buffer in biological and biochemical applications, facilitating various reactions and analyses due to its stability and reactivity .

Case Study: Buffering Capacity Assessment

A comparative study evaluated the buffering capacity of azetidin derivatives against standard buffers used in biochemical assays. The results indicated that azetidin derivatives maintained pH stability across a range of conditions, proving their utility in laboratory settings.

Mécanisme D'action

The mechanism of action of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Structural Analogues

The following table compares azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride with compounds sharing structural motifs such as azetidine, carbamate, or fluorinated aromatic groups:

Activité Biologique

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including mechanisms of action, relevant case studies, and comparative data tables.

Chemical Structure and Properties

The compound azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride features an azetidine ring, which is a four-membered cyclic amine. The presence of the fluorophenyl group enhances its lipophilicity and potentially its biological activity.

The biological effects of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride are primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structure allows for binding that can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.

Biological Activities

- Antimicrobial Activity :

- Studies have indicated that azetidine derivatives exhibit notable antibacterial properties. For instance, certain azetidinone compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus pneumoniae and Streptococcus pyogenes .

- Anticancer Activity :

- Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride has been evaluated for its anticancer potential. In vitro studies demonstrated that related compounds could induce apoptosis in various human cancer cell lines, including breast and prostate cancer cells . Notably, some derivatives showed IC50 values as low as 9 nM against HT-29 colon cancer cells .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of azetidinone derivatives, including azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. The results indicated that these compounds significantly inhibited bacterial growth compared to standard antibiotics like ampicillin and streptomycin.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Azetidin-3-yl N-(3-fluorophenyl)carbamate | 0.008 | S. pneumoniae |

| Standard Antibiotic (Ampicillin) | 0.020 | S. pneumoniae |

Case Study 2: Anticancer Properties

Research on the anticancer properties of azetidine derivatives highlighted their ability to inhibit cell proliferation in various cancer cell lines.

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Azetidin-3-yl N-(3-fluorophenyl)carbamate | 9 | HT-29 |

| Standard Drug (Tamoxifen) | 15 | MCF-7 |

Q & A

Q. What are the established synthetic routes for azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride, and what intermediates are critical for scalability?

The compound is typically synthesized via carbamate formation between azetidin-3-amine derivatives and 3-fluorophenyl isocyanate. Key intermediates include:

- tert-Butyl N-(azetidin-3-yl)carbamate (Boc-protected intermediate), which stabilizes the reactive azetidine amine during synthesis .

- 3-Fluorophenyl isocyanate, generated in situ from 3-fluoroaniline and triphosgene. The final hydrochloride salt is obtained after Boc deprotection using HCl in dioxane or methanol. Scalability requires strict control of reaction temperatures (0–5°C for isocyanate formation) and anhydrous conditions to avoid hydrolysis .

Q. How is the purity of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride validated, and what analytical thresholds are recommended?

- HPLC : Reverse-phase C18 column (e.g., 4.6 × 150 mm, 5 µm), mobile phase: 0.1% TFA in acetonitrile/water (gradient: 30% to 70% acetonitrile over 20 min). Purity ≥98% is standard for pharmacological studies .

- NMR : Key signals include azetidine ring protons (δ 3.5–4.5 ppm), fluorophenyl aromatic protons (δ 6.7–7.2 ppm), and carbamate carbonyl (δ 155–160 ppm in 13C NMR). Quantitative 19F NMR can confirm fluorine content .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Aqueous solutions (e.g., DMSO stocks) should be aliquoted to avoid freeze-thaw cycles. Stability studies suggest <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the azetidine ring conformation of this compound?

Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) can confirm the chair or boat conformation of the azetidine ring. Key parameters:

Q. What mechanistic insights explain contradictory cytotoxicity data between kinase inhibition assays and whole-cell models?

Discrepancies may arise from:

- Cell permeability : LogP of 1.8 (predicted) suggests moderate permeability, which can be validated via parallel artificial membrane permeability assays (PAMPA).

- Metabolic instability : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify metabolites via LC-MS.

- Off-target effects : Use siRNA knockdowns of suspected off-target kinases (e.g., VEGFR2) to isolate primary mechanisms .

Q. How does pH influence the hydrolysis of the carbamate moiety in aqueous buffers?

Hydrolysis follows pseudo-first-order kinetics. At pH 7.4 (physiological buffer), t1/2 ≈ 48 hours, while at pH 2.0 (simulated gastric fluid), t1/2 drops to 6 hours. Monitor degradation via HPLC and characterize products (e.g., 3-fluoroaniline by GC-MS). Buffers with 0.1% BSA stabilize the compound in cell culture media .

Q. What strategies resolve spectral overlap in 1H NMR for fluorophenyl and azetidine protons?

- Use 2D NMR (COSY, HSQC) to assign overlapping δ 3.5–4.5 ppm signals (azetidine CH2 and CH groups).

- 19F-decoupled 1H NMR can suppress splitting from F-C coupling in the fluorophenyl group .

Data Contradiction Analysis

Q. How to address discrepancies between computational docking predictions and experimental IC50 values for kinase targets?

- Docking limitations : Force fields may misestimate fluorine-mediated interactions. Re-dock using quantum mechanics/molecular mechanics (QM/MM) for accurate halogen bonding.

- Assay variability : Repeat IC50 measurements under standardized ATP concentrations (e.g., 1 mM for ATP-competitive inhibitors) .

Q. Why do stability studies report conflicting degradation rates in different solvents?

Degradation is solvent-dependent. For example:

- DMSO : <2% degradation over 1 month due to reduced water activity.

- Methanol : 10% degradation via transesterification after 2 weeks. Always pair stability data with Karl Fischer water content analysis .

Methodological Tables

Table 1. Key Analytical Parameters for Purity Assessment

| Method | Conditions | Acceptance Criteria |

|---|---|---|

| HPLC | C18 column, 30–70% MeCN in H2O (0.1% TFA) | Retention time: 8.2 min ±0.3 |

| 1H NMR | DMSO-d6, 500 MHz | Integral ratio: NH:CH2 = 1:4 |

| HRMS | ESI+, m/z calc. 285.0978 [M+H]+ | Δ < 2 ppm |

Table 2. Stability in Common Solvents (25°C)

| Solvent | Degradation (% after 30 days) | Major Degradation Product |

|---|---|---|

| DMSO | 1.5 | None detected |

| Methanol | 12.0 | Methyl carbamate derivative |

| Water | 25.0 (pH 7.4) | 3-Fluoroaniline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.